8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one features a cyclopenta[c]chromen-4(1H)-one core substituted with a chlorine atom at position 8 and a 3,4,5-trimethoxybenzyloxy group at position 7.
Properties
IUPAC Name |
8-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO6/c1-25-19-7-12(8-20(26-2)21(19)27-3)11-28-18-10-17-15(9-16(18)23)13-5-4-6-14(13)22(24)29-17/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXZAPSAZRKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyclopenta[c]chromen backbone with a chloro substituent and a trimethoxybenzyl ether group. Its molecular formula is , and it exhibits various physical and chemical properties conducive to biological activity.
Anticancer Properties
Research has indicated that derivatives of cyclopenta[c]chromens exhibit significant anticancer effects. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Specifically, the introduction of methoxy groups has been associated with enhanced activity against tumors, while the presence of chlorine generally reduces this effect.
| Compound | Cell Line | GI50 (μM) | Notes |
|---|---|---|---|
| This compound | NCI-H522 | 0.25 | Significant growth inhibition observed |
| Related Compound A | Various | 0.08 - 31.1 | Potent across multiple lines |
| Related Compound B | NCI-H522 | 10 | Less potent than trimethoxy derivative |
The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways involved in cell proliferation and apoptosis. Specifically, it may modulate the activity of enzymes and receptors associated with cancer progression.
Key Mechanisms:
- Inhibition of Kinase Activity: Similar compounds have shown to inhibit kinases involved in cancer cell signaling.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Case Studies
-
Study on Antitumor Effects:
A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in xenograft models. The study found that the compound induced apoptosis through the activation of caspase pathways. -
Cell Line Testing:
In vitro studies using the NCI cancer cell line panel revealed that compounds with similar structures exhibited a range of GI50 values, indicating varying levels of potency against different types of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyloxy Group
The benzyloxy group at position 7 is a critical structural determinant. Analogs with modified substituents include:
Halogen-Substituted Benzyloxy Derivatives
8-Chloro-7-[(2-chlorobenzyl)oxy]- (CID 978409, ):
- Molecular Formula: C₁₉H₁₄Cl₂O₃
- Key Features: Ortho-chloro substitution reduces steric hindrance compared to the target's trimethoxy group. Predicted collision cross-section (CCS) for [M+H]+: 177.3 Ų .
- Implications: Higher lipophilicity (Cl vs. OCH₃) may enhance membrane permeability but reduce solubility.
Methoxy-Substituted Benzyloxy Derivatives
- 8-Chloro-7-[(4-methoxybenzyl)oxy]- (CID 978411, ): Molecular Formula: C₂₀H₁₇ClO₄ CCS for [M+H]+: 178.7 Ų, indicating a bulkier structure than halogenated analogs .
Complex Ether and Ketone Substituents
- 8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]- (CAS 6157-93-3, ): Introduces a ketone group, increasing hydrogen-bonding capacity and polarity. No CCS or logP data available.
Substituent Variations at Position 8
- 8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]- (): Molecular Formula: C₂₈H₃₄O₆ (MW: 466.57 g/mol). The hexyl chain significantly increases lipophilicity (vs.
Physicochemical Properties and Collision Cross-Section (CCS)
CCS values (Ų) under different adducts highlight conformational differences:
Note: CCS data for the target compound are unavailable in the evidence.
Electronic and Steric Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
